[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride
CAS No.: 2460740-25-2
Cat. No.: VC7646858
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2460740-25-2 |
|---|---|
| Molecular Formula | C6H11ClF3N |
| Molecular Weight | 189.61 |
| IUPAC Name | [(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-4(5)3-10;/h4-5H,1-3,10H2;1H/t4-,5+;/m0./s1 |
| Standard InChI Key | KXEKIJDPFPSBPG-UYXJWNHNSA-N |
| SMILES | C1CC(C1CN)C(F)(F)F.Cl |
Introduction
[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride is a synthetic compound of interest in medicinal chemistry and pharmaceutical research. It is characterized by a cyclobutyl ring substituted with a trifluoromethyl group and an amine functional group, stabilized as a hydrochloride salt. This compound is being studied for its potential applications in drug development due to its unique structural properties.
Synthesis
The synthesis of [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride typically involves:
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Cyclopropanation Reactions: Starting with precursors containing trifluoromethyl groups.
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Amine Functionalization: Introduction of the methanamine group through reductive amination.
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Salt Formation: Conversion to hydrochloride form for enhanced stability and solubility.
Physical Characteristics
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Appearance: White crystalline powder (common for hydrochloride salts).
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Solubility: Highly soluble in water due to the ionic nature of the hydrochloride form.
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Melting Point: Data unavailable but expected within the range typical for small organic salts.
Biological Applications
This compound's trifluoromethyl group imparts unique pharmacokinetic properties, such as:
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Enhanced lipophilicity for better membrane permeability.
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Increased metabolic stability due to the electron-withdrawing nature of fluorine atoms.
Potential applications include:
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Use as a scaffold in drug discovery targeting central nervous system (CNS) disorders.
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Development of inhibitors or agonists for receptor-based therapies.
Research and Development
Studies on [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride are ongoing, focusing on:
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Receptor Binding Affinity: Evaluating interactions with neurotransmitter receptors.
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Toxicological Profiling: Assessing safety margins in preclinical models.
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Pharmacodynamics and Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME).
Challenges and Limitations
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Synthetic Complexity: The stereospecific synthesis of the (1R,2R) enantiomer requires advanced techniques.
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Limited Data Availability: Current research is sparse, necessitating further exploration into its properties and applications.
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